
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPI is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide is complex and involves multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and repair. Additionally, N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and modulate the immune response. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has also been shown to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurological disorders. Additionally, N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been shown to have antimicrobial properties, which makes it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yields. It has also been extensively studied, which makes it a valuable tool for scientific research. However, there are also limitations to the use of N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide in lab experiments. It is a complex compound with multiple pathways of action, which can make it difficult to study. Additionally, the compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide. One area of research is the development of new drugs based on the compound. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has shown promising results in the treatment of various diseases, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research is the study of the compound's mechanism of action. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has multiple pathways of action, and further research could lead to a better understanding of how the compound works. Finally, research on the compound's potential use as an antibiotic could lead to the development of new drugs to combat antibiotic-resistant bacteria.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide involves a multi-step process that includes the reaction of 3-chloro-4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting product with prop-2-enoyl chloride. The final product is obtained through the reaction of the intermediate compound with carboxylic acid. The synthesis of N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been optimized to yield high purity and high yields, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have a neuroprotective effect, which makes it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-prop-2-enoylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-14(20)18-6-8-19(9-7-18)15(21)17-12-5-4-11(2)13(16)10-12/h3-5,10H,1,6-9H2,2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPOXVBFNOFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(prop-2-enoyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)
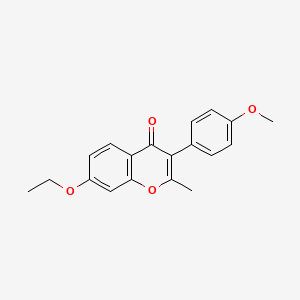
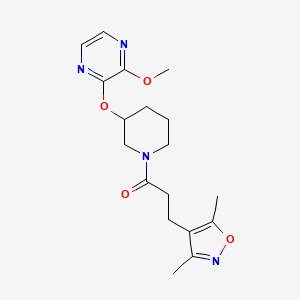

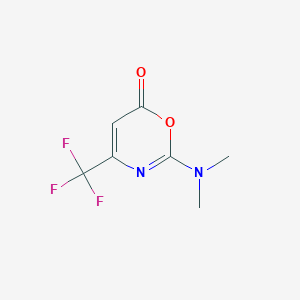
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)
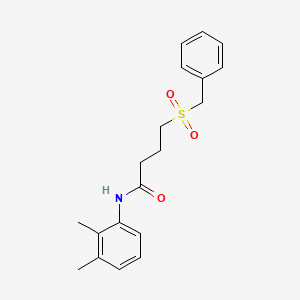
![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)
![N-(4-isopropylbenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2856407.png)
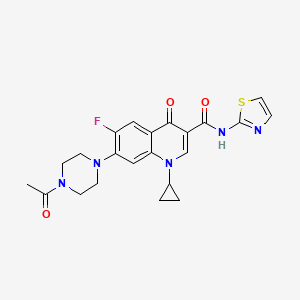
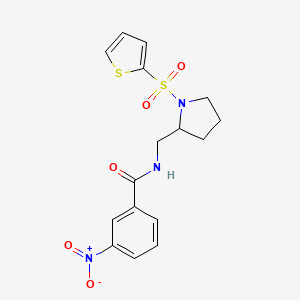
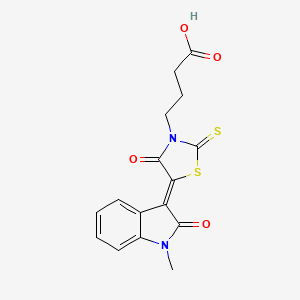
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)